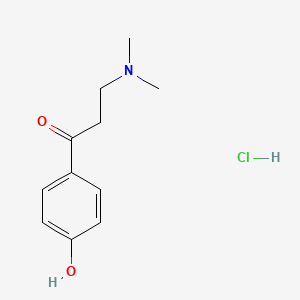

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride

Descripción

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride (CAS: 2125-51-1) is a synthetic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 243.7 g/mol . Structurally, it consists of a propan-1-one backbone substituted with a dimethylamino group at position 3 and a 4-hydroxyphenyl group at position 1, forming a hydrochloride salt. This compound has been investigated as an intermediate in the synthesis of antichlamydial agents, demonstrating low toxicity to host cells and beneficial bacteria .

Propiedades

IUPAC Name |

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9;/h3-6,13H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSZDLAAPZFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175501 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-51-1 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2125-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Reaction Conditions and Notes

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitroalkane addition | 4-Hydroxyphenylacetaldehyde, nitromethane, KOH, ethanol or methanol, -10°C to 18–28°C | Base-catalyzed Henry reaction; potassium hydroxide preferred for base; solvent choice affects yield and purity. |

| 2 | Catalytic hydrogenation | Raney nickel catalyst, H2 gas, acetic acid (optional), ethanol or methanol | Reduction of nitro to amine; acid presence forms amine salt; stages 2 and 3 can be combined. |

| 3 | Dimethylation | Formaldehyde (formalin), formic acid, reflux or concurrent with hydrogenation | Eschweiler–Clarke methylation or in situ methylation during reduction; elevated temperature required. |

| 4 | Salt formation | Ether solution of HCl, ethanol (small amount) | Crystallization of hydrochloride salt; polymorphic forms can be obtained by recrystallization from ethanol/toluene mixtures. |

Research Findings and Process Optimization

Temperature Control: The nitroalkane addition step benefits from starting at a depressed temperature (-10°C) to control reaction rate and selectivity, followed by warming to ambient temperature for completion.

Solvent Effects: Lower alkanols such as ethanol and methanol are preferred solvents for the nitroalkane addition and reduction steps, providing good solubility and reaction rates.

Catalyst and Acid Use: Raney nickel is the catalyst of choice for nitro group reduction. The presence of acetic acid during reduction facilitates the formation of the amine salt, which can improve isolation and stability.

Dimethylation Efficiency: Incorporating formaldehyde during hydrogenation allows simultaneous reduction and methylation, streamlining the process and reducing purification steps.

Polymorphism: The hydrochloride salt can exist in multiple polymorphic forms. A stable polymorph suitable for storage and formulation can be obtained by recrystallization from ethanol/toluene mixtures or by heating in toluene.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nitroalkane addition | 4-Hydroxyphenylacetaldehyde, nitromethane, KOH, ethanol, -10°C to 28°C | Formation of 3-nitro-1-(4-hydroxyphenyl)propan-2-ol |

| Nitro reduction | Raney nickel, H2, acetic acid, ethanol/methanol | Conversion to 3-amino-1-(4-hydroxyphenyl)propan-2-ol salt |

| Dimethylation | Formaldehyde, formic acid, reflux or in situ with reduction | Formation of 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

| Hydrochloride salt formation | Ethereal HCl, ethanol | Crystallization of hydrochloride salt, polymorph control |

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

DMAP serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules, acting as an intermediate in various chemical reactions. Its functional groups allow it to participate in nucleophilic substitution and condensation reactions.

Biological Studies

Research has indicated that DMAP exhibits significant biological activity. It is investigated for its potential effects on enzyme inhibition and receptor binding, which may lead to therapeutic applications in treating neurological disorders.

Case Study: Enzyme Inhibition

In vitro studies have shown that DMAP can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in drug development targeting metabolic disorders.

Medical Applications

Ongoing research explores DMAP's therapeutic potential, particularly in neurology and pharmacology. Its ability to interact with biological targets makes it a candidate for developing new medications.

Clinical Insights

Preclinical trials are examining DMAP's efficacy in modulating neurotransmitter systems, which could provide insights into treatments for conditions such as depression and anxiety.

Industrial Applications

In the industrial sector, DMAP is used in the formulation of new materials and chemical processes. Its reactivity allows it to be incorporated into various products, enhancing their performance characteristics.

A comparative analysis of similar compounds highlights DMAP's potential:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| DMAP | TBD | TBD |

| 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | 2 | Effective against MRSA |

| 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one | 5 | Effective against E. coli |

This table illustrates the antimicrobial properties of DMAP derivatives, indicating its promising potential for further exploration in antimicrobial applications.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Analogues Based on Aromatic Substituents

Key Observations:

- Hydroxyl (4-OH) vs. Methoxy (4-OCH₃): The hydroxyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to the methoxy analogue, which may enhance solubility in polar solvents .

- Chlorine (4-Cl): The electron-withdrawing Cl substituent in the 4-chloro derivative may improve binding to enzymes via halogen bonding, as seen in its use for synthesizing imidazole-based compounds .

Variations in the Aromatic System

Table 2: Comparison of Analogues with Extended or Modified Aromatic Systems

Key Observations:

- Naphthalene vs. Phenyl: The naphthalene system in the naphthyl derivative increases aromatic surface area, enhancing hydrophobic interactions in drug-receptor binding (e.g., bedaquiline’s action against Mycobacterium tuberculosis) .

Actividad Biológica

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride, also known as a derivative of dimethylaminopropanone, has garnered attention in scientific research for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a hydroxyphenyl group, and a propanone backbone. Its molecular formula is , and it has a molecular weight of approximately 236.73 g/mol. The presence of the hydroxy group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It interacts with specific receptors, potentially influencing neurotransmitter systems and cellular signaling cascades.

- Cellular Effects : Research indicates that it may affect cell proliferation, apoptosis, and differentiation processes.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated selective activity against Chlamydia trachomatis, with effective inhibition observed at low concentrations (10-25 μM) compared to traditional treatments .

Neuroprotective Effects

Research into the neuroprotective properties of this compound suggests it may have applications in treating neurological disorders. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Summary of Biological Activities

Case Studies

- Chlamydial Infection Treatment : A study conducted on the efficacy of various compounds against C. trachomatis showed that this compound outperformed traditional leads in preventing inclusion formation in infected cells .

- Neuroprotection in Animal Models : Experimental models assessing the compound's neuroprotective effects indicated significant improvements in behavioral outcomes following induced oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.

- Enzyme Profiling : A comprehensive profiling study evaluated the compound's effects on various enzymatic activities, revealing its ability to act as an inhibitor for several key metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride are prepared by reacting precursors with dimethylamine under reflux in aqueous or alcoholic media, followed by HCl neutralization . Key variables include temperature (e.g., 100°C for imidazole substitution ), solvent choice (water or ethanol), and stoichiometric ratios of reactants. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

- Use 1H/13C NMR to verify the dimethylamino (-N(CH3)2) and hydroxyphenyl moieties (aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~256 for analogs) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related enaminones . Purity is assessed via HPLC with UV detection (λ ~254 nm) and a C18 column .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store in airtight, light-resistant containers at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to moisture or high temperatures (>40°C), which may degrade the dimethylamino group .

Advanced Research Questions

Q. What strategies address conflicting spectral data (e.g., melting point variations) reported for this compound in literature?

- Discrepancies may arise from polymorphic forms or residual solvents. Replicate synthesis using strictly controlled conditions (e.g., drying under vacuum, recrystallization from anhydrous ethanol). Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts ). Cross-validate using independent techniques like DSC for melting behavior and PXRD for crystallinity .

Q. How does the electronic environment of the dimethylamino group influence the compound’s reactivity in nucleophilic reactions?

- The dimethylamino group acts as an electron donor, activating the carbonyl carbon for nucleophilic attack. Hammett substituent constants (σpara) predict reactivity trends: the para-hydroxyphenyl group (σpara ~ -0.37) enhances electrophilicity compared to non-hydroxylated analogs. Kinetic studies using stopped-flow spectroscopy can quantify reaction rates with nucleophiles like imidazole or thiols .

Q. What in vitro models are suitable for studying this compound’s biological interactions, given its structural similarity to bioactive enaminones?

- Prioritize cell-based assays for membrane permeability (e.g., Caco-2 monolayers) and receptor binding (e.g., fluorescence polarization for kinase inhibition). For neuroactive potential, use primary neuronal cultures or HEK293 cells expressing ion channels . Structural analogs show activity in CXCL12 inhibition, suggesting relevance in inflammation models .

Q. How can computational modeling predict metabolic pathways or toxicity risks for this compound?

- In silico tools like ADMET Predictor™ or SwissADME estimate metabolic sites (e.g., N-demethylation of dimethylamino group) and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies potential off-target binding. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Guidance for Data Interpretation

Interpreting contradictory bioactivity data across studies:

- Variability may stem from assay conditions (e.g., serum-free vs. serum-containing media). Normalize data using internal controls (e.g., reference inhibitors) and apply multivariate analysis (PCA) to identify confounding variables. Replicate experiments in ≥3 biological replicates .

Optimizing chromatographic separation of this compound from byproducts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.